3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one
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Overview
Description
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two cyclic systems. The presence of the pentafluorophenyl group adds significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.
Scientific Research Applications
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its highly reactive spirocyclic framework. The electron-withdrawing pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3.3]heptan-2-one: Shares the spirocyclic framework but lacks the pentafluorophenyl group, resulting in different reactivity and applications.
Uniqueness
The presence of the pentafluorophenyl group in 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one makes it unique compared to other spirocyclic compounds. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive and versatile in various chemical reactions and applications .
Biological Activity
3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the spirocyclic class of compounds characterized by a spiro carbon framework. The presence of the pentafluorophenyl group enhances its lipophilicity and electronic properties, which are crucial for biological interactions.
The synthesis of spiro[3.3]heptan-1-ones typically involves the reaction of cyclopropanones with lithiated bicyclobutanes. Recent studies have shown that this method can yield high regio- and stereospecificity, leading to optically active derivatives .
Anticancer Properties
Recent research has highlighted the potential of spiro[3.3]heptan-1-one derivatives as anticancer agents. A study focusing on steroid sulfatase inhibitors demonstrated that modifications on the phenyl ring significantly enhance inhibitory activity against estrogen-dependent cancers . The incorporation of electron-withdrawing groups like fluorine increases potency by improving binding affinity to the target enzyme.
Enzyme Inhibition
The biological activity of this compound has been evaluated in terms of its ability to inhibit key enzymes involved in metabolic pathways. In particular, compounds with similar structures have shown promise as inhibitors of steroid sulfatase (STS), which plays a critical role in the local production of estrogenic steroids .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various derivatives of spiro[3.3]heptan-1-one, revealing that specific substitutions on the aromatic ring significantly affect biological activity. For instance, chlorinated derivatives exhibited increased STS inhibition compared to their non-substituted counterparts .
Compound | Substitution | IC50 (nM) | Remarks |
---|---|---|---|
1 | No substitution | 150 | Baseline activity |
2 | Para-Cl | 30 | Enhanced activity |
3 | Meta-Cl | 45 | Moderate enhancement |
4 | Pentafluoro | 25 | Significant enhancement |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, further investigation into its metabolism and excretion is necessary.
Toxicological assessments indicate that while some derivatives exhibit low cytotoxicity in normal cell lines (e.g., NHDF), their efficacy against cancer cell lines (e.g., ZR-75–1) suggests a promising therapeutic window for further development .
Properties
Molecular Formula |
C13H9F5O |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H9F5O/c14-8-7(9(15)11(17)12(18)10(8)16)5-4-6(19)13(5)2-1-3-13/h5H,1-4H2 |
InChI Key |
NYMFDJWBPAIAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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